molecular formula C8H6ClNO5 B2583148 Methyl 2-chloro-4-hydroxy-5-nitrobenzoate CAS No. 190961-69-4

Methyl 2-chloro-4-hydroxy-5-nitrobenzoate

Cat. No. B2583148
M. Wt: 231.59
InChI Key: WPAOCIDALGLUFF-UHFFFAOYSA-N
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Description

“Methyl 2-chloro-4-hydroxy-5-nitrobenzoate” is a chemical compound with the molecular formula C8H6ClNO5 . It has a molecular weight of 231.59 . The compound is characterized by the presence of a nitro group (-NO2), a hydroxy group (-OH), and a methyl ester group (-COOCH3) on a benzene ring .


Molecular Structure Analysis

The InChI code for “Methyl 2-chloro-4-hydroxy-5-nitrobenzoate” is 1S/C8H6ClNO5/c1-15-8(12)4-2-6(10(13)14)7(11)3-5(4)9/h2-3,11H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .

Scientific Research Applications

Analytical Chemistry and Environmental Studies

  • Methyl 2-chloro-4-hydroxy-5-nitrobenzoate has been utilized in analytical chemistry, particularly in chromatographic methods. Alder, Augenstein, and Rogerson (1978) developed a gas-liquid chromatographic method using this compound, which has been applied to analyze residues in various samples such as soybeans, foliage, soil, milk, and liver. This method can detect as low as 0.01 ppm, showcasing the compound's utility in sensitive analytical techniques (Alder, Augenstein, & Rogerson, 1978).

Solid Solution Formation and Crystallography

  • Saršu̅ns and Be̅rziņš (2020) researched the formation of solid solutions in binary systems of chemically similar molecules, using various 2-substituted 4-nitrobenzoic acid derivatives, including 2-chloro-4-nitrobenzoic acid. Their findings, involving quantum chemical calculations and crystallization experiments, provide insights into predicting solid solution formation, which is crucial for pharmaceutical and material science applications (Saršu̅ns & Be̅rziņš, 2020).

Organic Synthesis and Pharmaceutical Applications

  • Methyl 2-chloro-4-hydroxy-5-nitrobenzoate serves as a key intermediate in organic synthesis. For instance, Liu Ai-ju (2015) used this compound in the synthesis of Butafenacil, highlighting its role in producing agriculturally important chemicals (Liu Ai-ju, 2015).
  • Additionally, Xia et al. (2011) isolated new compounds from the marine endophytic fungus Nigrospora sp., which included derivatives of this chemical. These compounds exhibited moderate antitumor and antimicrobial activity, demonstrating the potential of Methyl 2-chloro-4-hydroxy-5-nitrobenzoate derivatives in medicinal chemistry (Xia et al., 2011).

Material Science and Corrosion Studies

  • In material science, derivatives of Methyl 2-chloro-4-hydroxy-5-nitrobenzoate have been investigated for their properties. Rbaa et al. (2019) synthesized novel 8-hydroxyquinoline derivatives based on this compound and studied their effectiveness as corrosion inhibitors for mild steel, providing insights into its applications in industrial corrosion protection (Rbaa et al., 2019).

Safety And Hazards

The safety data sheet (SDS) for “Methyl 2-chloro-4-hydroxy-5-nitrobenzoate” indicates that it is considered hazardous . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

methyl 2-chloro-4-hydroxy-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO5/c1-15-8(12)4-2-6(10(13)14)7(11)3-5(4)9/h2-3,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPAOCIDALGLUFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Cl)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloro-4-hydroxy-5-nitrobenzoate

Citations

For This Compound
1
Citations
KE Maly, RP Lemieux - Journal of Materials Chemistry, 1999 - pubs.rsc.org
Irradiation of a ferroelectric SC * liquid crystal phase induced by the photochromic dopants (R,R)-6,6′-bis(2-octyloxy)-5,5′-dinitrothioindigo and (R,R)-5,5′-dichloro-6,6′-bis(2-…
Number of citations: 34 pubs.rsc.org

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